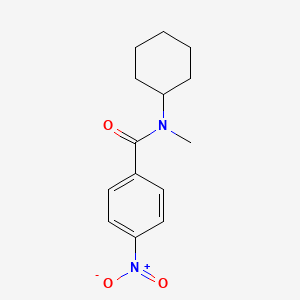

N-cyclohexyl-N-methyl-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-cyclohexyl-N-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-15(12-5-3-2-4-6-12)14(17)11-7-9-13(10-8-11)16(18)19/h7-10,12H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDQZPUGCAXWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351134 | |

| Record name | N-cyclohexyl-N-methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29477-27-8 | |

| Record name | N-cyclohexyl-N-methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N Cyclohexyl N Methyl 4 Nitrobenzamide

Classical Approaches for Amide Bond Formation

The traditional synthesis of N-cyclohexyl-N-methyl-4-nitrobenzamide fundamentally relies on the formation of an amide bond between a derivative of 4-nitrobenzoic acid and N-methylcyclohexylamine. These methods, while robust and widely used, often involve stoichiometric amounts of reagents and standard laboratory conditions.

Acyl Chloride Amidation with N-Methylcyclohexylamine

A cornerstone of classical amide synthesis is the reaction of an acyl chloride with an amine. In this case, 4-nitrobenzoyl chloride is reacted with N-methylcyclohexylamine. This method, often referred to as the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. lscollege.ac.inbyjus.comwikipedia.org The reaction is generally carried out in a two-phase system, comprising an organic solvent to dissolve the reactants and an aqueous phase for the base. lscollege.ac.inwikipedia.org

The choice of base and solvent can significantly influence the reaction's outcome. Common bases include aqueous sodium hydroxide (B78521) or tertiary amines like triethylamine (B128534) or pyridine (B92270) in an aprotic organic solvent. byjus.comquora.com The use of a biphasic system with an inorganic base is a hallmark of the Schotten-Baumann conditions. wikipedia.org

Representative Reaction Scheme:

| Parameter | Condition | Reference |

| Reactants | 4-Nitrobenzoyl chloride, N-Methylcyclohexylamine | |

| Base | Aqueous NaOH, Pyridine, or Triethylamine | byjus.comquora.com |

| Solvent | Dichloromethane (B109758), Diethyl ether, Water (biphasic) | lscollege.ac.inwikipedia.org |

| Temperature | Room Temperature | iitk.ac.in |

| Typical Yield | Generally high, depending on substrate purity and conditions | |

| Work-up | Separation of organic layer, washing, and solvent evaporation | mdpi.com |

Carboxylic Acid Activation and Coupling Reactions

Directly reacting a carboxylic acid with an amine to form an amide is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid, 4-nitrobenzoic acid in this instance, must first be "activated." This is achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by N-methylcyclohexylamine.

Commonly employed coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. commonorganicchemistry.compeptide.com The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). peptide.com

| Parameter | Condition | Reference |

| Reactants | 4-Nitrobenzoic acid, N-Methylcyclohexylamine | |

| Coupling Reagent | EDC, DCC | peptide.com |

| Additive | HOBt, HOAt | commonorganicchemistry.compeptide.com |

| Base | Diisopropylethylamine (DIPEA) (optional, often used with amine salts) | nih.gov |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | peptide.com |

| Temperature | 0 °C to Room Temperature | commonorganicchemistry.com |

| Typical Yield | Good to excellent, depending on the specific reagents used | nih.gov |

Modern Synthetic Innovations and Green Chemistry Aspects

Recent advancements in chemical synthesis have focused on developing more efficient, atom-economical, and environmentally benign methods for amide bond formation. These innovations aim to reduce waste, avoid hazardous reagents, and simplify reaction procedures.

Catalytic Synthesis Routes

Catalytic direct amidation of carboxylic acids with amines is a highly desirable green alternative to classical methods, as the only byproduct is water. Boron-based catalysts, such as boric acid and various boronic acids, have emerged as effective promoters for this transformation. orgsyn.orgresearchgate.net These catalysts activate the carboxylic acid, facilitating the nucleophilic attack of the amine. The reactions are typically carried out at elevated temperatures with azeotropic removal of water. One study noted that while many benzoic acids undergo amidation, 4-nitrobenzoic acid was found to be unreactive under certain titanium tetrafluoride-catalyzed conditions, suggesting catalyst and substrate specificity is crucial. rsc.org

| Parameter | Condition | Reference |

| Reactants | 4-Nitrobenzoic acid, N-Methylcyclohexylamine | |

| Catalyst | Boric Acid, Phenylboronic Acid derivatives | orgsyn.orgresearchgate.net |

| Solvent | Toluene, Xylene (for azeotropic water removal) | orgsyn.org |

| Temperature | Reflux | orgsyn.org |

| Typical Yield | Moderate to good, highly substrate and catalyst dependent | orgsyn.org |

Solvent-Free or Environmentally Benign Reaction Conditions

To align with the principles of green chemistry, efforts have been made to minimize or eliminate the use of hazardous organic solvents. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, often leading to higher yields in shorter time frames and sometimes under solvent-free conditions. nih.gov The condensation of a diacid with an amine under microwave irradiation has been reported to produce N-substituted cyclic imides in very high yields, suggesting this technique could be applicable to the synthesis of this compound. nih.gov

| Parameter | Condition | Reference |

| Reactants | 4-Nitrobenzoic acid, N-Methylcyclohexylamine | |

| Method | Microwave Irradiation | nih.gov |

| Solvent | Minimal or no solvent | |

| Reaction Time | Significantly reduced compared to conventional heating | nih.gov |

| Typical Yield | Potentially high | nih.gov |

Optimization of Reaction Parameters and Yield Enhancement

The efficiency and yield of the synthesis of this compound can be significantly enhanced by carefully optimizing various reaction parameters.

For the Schotten-Baumann reaction , key parameters to optimize include:

Base: The choice and concentration of the base are critical. An excess of a strong base can lead to hydrolysis of the acyl chloride, while an insufficient amount will not effectively neutralize the HCl byproduct, leading to protonation of the amine and a lower yield. quora.com

Solvent System: The nature of the organic solvent and the efficiency of mixing in a biphasic system can impact the rate of reaction. Continuous flow reactors have been shown to improve mixing and suppress hydrolysis, leading to higher yields.

Temperature: These reactions are often exothermic, and controlling the temperature is important to prevent side reactions.

For coupling reactions , optimization involves:

Reagent Stoichiometry: The molar ratios of the carboxylic acid, amine, coupling agent, and additive are crucial. Typically, a slight excess of the coupling agent and additive is used. peptide.com

Solvent and Base: The choice of solvent can affect the solubility of the reagents and the reaction rate. The addition of a non-nucleophilic base like DIPEA can be beneficial, especially when the amine is used as a hydrochloride salt. nih.gov

For catalytic methods , optimization focuses on:

Catalyst Loading: Finding the optimal catalyst loading is key to balancing reaction rate and cost.

Water Removal: Efficient removal of water is essential to drive the equilibrium towards the amide product in direct amidation reactions.

By systematically adjusting these parameters, the synthesis of this compound can be tailored to achieve higher yields, greater purity, and more sustainable reaction profiles.

Purification and Isolation Techniques for High Purity this compound

Following the completion of the synthesis, a multi-step purification process is necessary to isolate this compound in high purity. This process typically involves an initial workup followed by one or more chromatographic or crystallization techniques.

The initial workup is designed to remove the bulk of the impurities. This often involves sequential washing of the organic reaction mixture with a dilute acid (such as hydrochloric acid) to remove excess triethylamine and any unreacted N-cyclohexyl-N-methylamine, followed by washing with a saturated solution of sodium bicarbonate or sodium carbonate to remove any unreacted 4-nitrobenzoyl chloride (by hydrolysis to 4-nitrobenzoic acid) and any acidic byproducts. mdpi.com A final wash with brine is often used to reduce the amount of water in the organic layer before drying with an anhydrous salt like sodium sulfate. mdpi.com

For achieving high purity, further purification is typically required. The two most common methods for compounds of this nature are column chromatography and recrystallization.

Column Chromatography: This technique is highly effective for separating compounds with different polarities. wpmucdn.com For this compound, a silica (B1680970) gel stationary phase is commonly used. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is often employed, with the polarity of the mixture being gradually increased to elute the desired compound. stackexchange.comnih.gov

Recrystallization: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.orgwikipedia.org An impure sample is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

The following table outlines the common techniques and the types of impurities they are effective at removing.

| Purification Technique | Principle | Impurities Removed |

| Acid Wash | Acid-base extraction | Unreacted N-cyclohexyl-N-methylamine, triethylamine |

| Base Wash | Acid-base extraction | Unreacted 4-nitrobenzoyl chloride, 4-nitrobenzoic acid |

| Column Chromatography | Differential adsorption | Starting materials, byproducts with different polarities |

| Recrystallization | Differential solubility | Impurities that are more soluble in the chosen solvent |

This table summarizes common purification techniques for obtaining high-purity this compound.

The final purity of the isolated this compound can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Advanced Spectroscopic and Structural Elucidation of N Cyclohexyl N Methyl 4 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For N-cyclohexyl-N-methyl-4-nitrobenzamide, a combination of one-dimensional and two-dimensional NMR techniques would be employed for an unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Correlation

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the 4-nitrophenyl, cyclohexyl, and N-methyl groups. The aromatic protons on the 4-nitrophenyl ring would appear as two distinct doublets in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group would be the most deshielded. The N-methyl group would present as a singlet, likely in the range of δ 2.8-3.2 ppm. The cyclohexyl protons would exhibit complex multiplets in the upfield region, generally between δ 1.0 and 4.0 ppm. The proton on the carbon attached to the nitrogen (N-CH) would be the most downfield of the cyclohexyl signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to NO₂) | ~8.3 | Doublet |

| Aromatic (ortho to C=O) | ~7.6 | Doublet |

| Cyclohexyl (N-CH) | ~3.5-4.0 | Multiplet |

| N-Methyl | ~3.0 | Singlet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Quaternary Carbon Identification

The ¹³C NMR spectrum provides crucial information on the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing around δ 165-175 ppm. The aromatic carbons will resonate in the δ 120-150 ppm region. The carbon bearing the nitro group (C-NO₂) and the carbon attached to the amide nitrogen (ipso-carbon) are quaternary and would be readily identifiable. The N-methyl carbon would give a signal around δ 30-40 ppm, while the carbons of the cyclohexyl ring would appear in the upfield region of δ 20-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~170 |

| Aromatic (C-NO₂) | ~150 |

| Aromatic (C-C=O) | ~140 |

| Aromatic (CH) | ~124-130 |

| Cyclohexyl (N-C) | ~50-60 |

| N-Methyl | ~35 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively assign all signals and confirm the structure, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the cyclohexyl ring and the 4-nitrophenyl group, confirming the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, expected in the region of 1630-1680 cm⁻¹. The presence of the nitro group would be confirmed by two strong bands corresponding to the asymmetric and symmetric stretching vibrations, typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl and methyl groups would be observed just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group and the aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | C=O stretch | 1630-1680 |

| Nitro | Asymmetric NO₂ stretch | ~1520 |

| Nitro | Symmetric NO₂ stretch | ~1340 |

| Aromatic | C-H stretch | >3000 |

| Aliphatic | C-H stretch | <3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. This compound is expected to exhibit strong UV absorption due to the presence of the nitrophenyl chromophore. The spectrum would likely show intense bands corresponding to π → π* transitions of the aromatic system and a lower intensity n → π* transition associated with the nitro and carbonyl groups. The presence of the nitro group, a strong chromophore, would cause a bathochromic (red) shift of the absorption maxima compared to an unsubstituted benzamide (B126).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₄H₁₈N₂O₃), the exact mass of the molecular ion [M]⁺ would be determined with high precision.

Furthermore, analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the cyclohexyl group.

Cleavage of the amide bond, resulting in the formation of the 4-nitrobenzoyl cation (m/z 150).

Loss of the nitro group (NO₂) or nitric oxide (NO).

The identification of these characteristic fragment ions would further corroborate the proposed structure of the molecule.

Single Crystal X-ray Diffraction Studies of this compound and Analogues

Single-crystal X-ray diffraction is a powerful non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances. carleton.edu This method is instrumental in determining the three-dimensional structure of a molecule, including unit cell dimensions, bond lengths, bond angles, and the arrangement of atoms. carleton.edufiveable.me The interaction of X-rays with the electron clouds of atoms within a crystal lattice produces a unique diffraction pattern. fiveable.meyoutube.com By analyzing this pattern, researchers can deduce the exact atomic arrangement. While specific crystallographic data for this compound is not publicly available, the study of its analogues provides significant insight into the structural characteristics that could be expected for this compound.

Determination of Molecular Conformation and Stereochemistry

The conformation of a molecule, its specific three-dimensional shape, is fundamental to its chemical and physical properties. Single-crystal X-ray diffraction is the definitive method for determining the solid-state conformation and stereochemistry of a crystalline compound.

As an illustrative example, the single-crystal X-ray diffraction study of a close analogue, N-cyclohexylbenzamide , reveals specific conformational details. In its crystal structure, the amide group is twisted with respect to the benzene (B151609) ring, with a reported N–C(=O)–C–C torsion angle of -30.8 (4)°. nih.govresearchgate.net The cyclohexyl ring is found in a chair conformation. nih.gov The disposition of the N-H and carbonyl groups is anti, a feature that facilitates the formation of intermolecular hydrogen bonds. nih.govresearchgate.net

Table 1: Crystallographic Data for the Analogue N-cyclohexylbenzamide

| Parameter | N-cyclohexylbenzamide |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.2372 (3) |

| b (Å) | 6.5841 (4) |

| c (Å) | 16.6029 (12) |

| β (°) | 91.176 (2) |

| Volume (ų) | 572.38 (6) |

| Z | 2 |

| Data sourced from a study by Khan, I. U., et al. nih.gov |

Analysis of Intermolecular Interactions and Supramolecular Assembly

The packing of molecules within a crystal is governed by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. libretexts.orglibretexts.org The analysis of these interactions is crucial for understanding the resulting supramolecular assembly, which in turn dictates many of the material's properties, including solubility and melting point. nih.gov

In a hypothetical crystal of this compound, the primary sites for strong intermolecular interactions would be the carbonyl oxygen and the nitro group, both of which are excellent hydrogen bond acceptors. While the molecule lacks a traditional hydrogen bond donor like an N-H or O-H group, interactions of the C-H···O type are expected to play a significant role in the crystal packing. The aromatic ring also provides a site for C-H···π and potential π-π stacking interactions.

The crystal structure of the analogue N-cyclohexylbenzamide provides a clear example of how such interactions create a larger architecture. The molecules are linked into chains by intermolecular N–H⋯O hydrogen bonds. nih.govresearchgate.net These chains propagate along a specific crystallographic axis and are further organized into sheets by weak C–H⋯π interactions. nih.gov This demonstrates how a combination of strong and weak interactions leads to a well-defined supramolecular structure. nih.govresearchgate.net

Table 2: Hydrogen Bond Geometry for N-cyclohexylbenzamide (Å, °)

| D–H···A | D-H | H···A | D···A | D-H···A |

| N1–H1···O1ⁱ | 0.85(2) | 2.08(2) | 2.924(3) | 171(3) |

| Symmetry code: (i) x+1, y, z. Data sourced from a study by Khan, I. U., et al. nih.gov |

Polymorphism and Crystallinity Characterization

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.comresearchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, which is of particular importance in the pharmaceutical and materials sciences. Single-crystal X-ray diffraction is the definitive tool for identifying and characterizing different polymorphic forms, as it provides a complete description of the crystal lattice. mdpi.com

While no polymorphs of this compound have been reported, the study of related N-arylbenzamides demonstrates the prevalence of this phenomenon. A notable example is N-(3-hydroxyphenyl)-3-methoxybenzamide , which has been shown to crystallize in two distinct polymorphic forms. mdpi.comresearchgate.net

A single-crystal X-ray diffraction study revealed that Polymorph I crystallizes in the orthorhombic space group Pna2₁, while Polymorph II crystallizes in the triclinic space group P-1. mdpi.com The key difference lies in their packing and hydrogen-bonding networks. Polymorph I forms a three-dimensional network of hydrogen bonds, whereas Polymorph II forms layers. mdpi.com These structural differences arise from variations in molecular conformation and result in different crystal densities and melting points. mdpi.com This example highlights how subtle changes in crystallization conditions can lead to different solid-state structures, a possibility that must be considered for this compound.

Table 3: Comparative Crystallographic Data for Polymorphs of the Analogue N-(3-hydroxyphenyl)-3-methoxybenzamide

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pna2₁ | P-1 |

| Z' | 1 | 2 |

| a (Å) | 18.067(2) | 9.7711(10) |

| b (Å) | 5.0118(5) | 10.1584(10) |

| c (Å) | 12.8392(13) | 12.8711(13) |

| α (°) | 90 | 81.339(4) |

| β (°) | 90 | 76.536(4) |

| γ (°) | 90 | 74.520(4) |

| Volume (ų) | 1162.7(2) | 1184.2(2) |

| Data sourced from a study on the polymorphism of N-(3-hydroxyphenyl)-3-methoxybenzamide. mdpi.com |

Chemical Reactivity and Transformation Pathways of N Cyclohexyl N Methyl 4 Nitrobenzamide

Reduction Chemistry of the Nitro Group

The nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to an amino group. This transformation is a cornerstone of synthetic chemistry, providing access to anilines which are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. nih.gov For N-cyclohexyl-N-methyl-4-nitrobenzamide, this transformation would yield N-cyclohexyl-N-methyl-4-aminobenzamide. This reaction is typically carried out using a heterogeneous catalyst and a source of hydrogen.

Commonly used catalysts for this purpose include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is generally performed in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures depending on the desired reaction rate and the specific substrate.

The general transformation is as follows: this compound + H₂ (in the presence of a catalyst) → N-cyclohexyl-N-methyl-4-aminobenzamide

The reaction proceeds with high chemoselectivity for the nitro group, leaving other functional groups like the amide and the cyclohexyl ring intact under standard conditions. The process is known for its high yields and clean conversion, making it a preferred industrial method. researchgate.net

Table 1: Typical Catalysts and Conditions for Nitroarene Hydrogenation

| Catalyst | Hydrogen Source | Typical Solvents | Pressure | Temperature |

| 10% Pd/C | H₂ gas | Ethanol, Methanol | 1-50 atm | Room Temp - 80°C |

| 5% Pt/C | H₂ gas | Ethyl Acetate, Acetic Acid | 1-50 atm | Room Temp - 80°C |

| Raney Ni | H₂ gas | Ethanol | 10-100 atm | 50-150°C |

| Transfer Hydrogenation (e.g., HCOOH, NH₄⁺HCOO⁻) | Formic acid, Ammonium (B1175870) formate | Methanol, Ethanol | N/A | Reflux |

Beyond catalytic hydrogenation, a variety of chemical reducing agents can be employed to convert the nitro group to an amine. These methods offer alternative selectivities and can be advantageous when certain functional groups are incompatible with hydrogenation conditions.

One common method involves the use of metals in acidic media, such as iron, zinc, or tin in the presence of hydrochloric acid (the Béchamp reduction being a classic example with iron). d-nb.info However, these conditions are harsh and may lead to the hydrolysis of the amide bond in this compound.

Milder and more selective reagents are often preferred. For instance, sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, such as nickel(II) chloride or iron(II) chloride, can effectively reduce nitroarenes. d-nb.infojsynthchem.com The NaBH₄-FeCl₂ system has been shown to be highly chemoselective for the nitro group in the presence of ester functionalities, suggesting it would likely be compatible with the amide group as well. d-nb.info

Another approach is the use of sodium dithionite (B78146) (Na₂S₂O₄), which is a mild reducing agent often used for the reduction of nitro compounds in aqueous or mixed aqueous/organic solvent systems.

Partial reduction of the nitro group to intermediate oxidation states, such as the hydroxylamine, is also possible under specific conditions. Reagents like zinc dust in the presence of ammonium chloride or catalytic systems like Pt/C with hydrazine (B178648) can selectively yield N-arylhydroxylamines. nih.gov For this compound, this would lead to the formation of N-cyclohexyl-N-methyl-4-(hydroxyamino)benzamide.

Table 2: Common Reducing Agents for Nitroarenes

| Reagent | Conditions | Product |

| Fe / HCl | Acidic, heat | Aniline (B41778) |

| SnCl₂ / HCl | Acidic | Aniline |

| Na₂S₂O₄ | Aqueous or biphasic | Aniline |

| NaBH₄ / FeCl₂ | Methanol, room temp | Aniline |

| Zn / NH₄Cl | Aqueous/organic solvent | Hydroxylamine |

| Pt/C / N₂H₄ | Ethanol, room temp | Hydroxylamine |

Nucleophilic Aromatic Substitution Reactions on the Nitro-Substituted Phenyl Ring

The presence of the strongly electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAᵣ). wikipedia.org The nitro group activates the positions ortho and para to it for nucleophilic attack. In this molecule, the position para to the amide is occupied by the nitro group, which itself can act as a leaving group, or it can activate other leaving groups (like halogens) at the ortho positions.

For this compound, a strong nucleophile can potentially displace the nitro group directly, although this is generally a difficult reaction. More commonly, if a good leaving group such as a halogen were present at the ortho position (e.g., in 2-chloro-N-cyclohexyl-N-methyl-4-nitrobenzamide), it would be readily displaced by a variety of nucleophiles.

The general mechanism of an SNAᵣ reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized onto the oxygen atoms of the nitro group, which provides significant stabilization. libretexts.org In a subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. nih.gov

Examples of nucleophiles that can participate in SNAᵣ reactions include alkoxides, phenoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) could potentially yield N-cyclohexyl-N-methyl-4-methoxybenzamide.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu⁻) | Potential Product |

| MeO⁻ | N-cyclohexyl-N-methyl-4-methoxybenzamide |

| RS⁻ | N-cyclohexyl-N-methyl-4-(alkylthio)benzamide |

| R₂NH | N-cyclohexyl-N-methyl-4-(dialkylamino)benzamide |

| CN⁻ | 4-cyano-N-cyclohexyl-N-methylbenzamide |

It is important to note that the amide group itself is generally not a good leaving group in SNAᵣ reactions.

Functional Group Interconversions and Derivatization Strategies on the Amide Moiety

The tertiary amide group in this compound is generally robust but can undergo specific transformations.

Hydrolysis: Amides can be hydrolyzed to their constituent carboxylic acid and amine under either acidic or basic conditions. psu.edu For this compound, acidic hydrolysis would yield 4-nitrobenzoic acid and N-cyclohexyl-N-methylamine. Basic hydrolysis would initially produce the carboxylate salt of 4-nitrobenzoic acid and the same amine. These reactions typically require forcing conditions, such as prolonged heating with strong acids (e.g., H₂SO₄, HCl) or bases (e.g., NaOH, KOH). rsc.org Studies on related N-methyl-N-nitrobenzamides have detailed the kinetics and mechanisms of their acid-catalyzed hydrolysis. psu.edursc.org

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the amide to a tertiary amine, yielding 4-nitro-N-(cyclohexylmethyl)-N-methylbenzylamine. This reduction is generally not selective and would also reduce the nitro group.

Reactions with Organometallic Reagents: Tertiary amides can react with organolithium or Grignard reagents to form ketones after acidic workup. However, this reaction can be difficult to control and may lead to the formation of tertiary alcohols. The presence of the acidic protons on the cyclohexyl ring and the electrophilic nitro group would likely complicate such reactions.

Regioselective and Stereoselective Transformations

The concept of regioselectivity in the context of this compound would primarily apply to reactions on the aromatic ring. As discussed in the SNAᵣ section, the nitro group directs incoming nucleophiles to the ortho and para positions. libretexts.org Electrophilic aromatic substitution on the nitro-containing ring is highly disfavored due to the deactivating nature of both the nitro and amide groups. If the nitro group were reduced to an amine, the resulting N-cyclohexyl-N-methyl-4-aminobenzamide would be activated towards electrophilic substitution, with the strongly activating amino group directing incoming electrophiles to the positions ortho to it (i.e., positions 3 and 5 of the benzene (B151609) ring).

Stereoselectivity would be a consideration in reactions involving the chiral centers of the molecule or in reactions that could create new stereocenters. While this compound itself is achiral, reactions involving the cyclohexyl ring could potentially lead to diastereomers if a new stereocenter is introduced. For example, hydroxylation of the cyclohexyl ring could lead to various cis and trans isomers. However, such transformations on the saturated ring would require specific and often harsh conditions that might not be compatible with the rest of the molecule. Due to hindered rotation around the amide C-N bond, tertiary amides can exist as a mixture of E/Z rotamers, which can sometimes be observed by NMR spectroscopy. researchgate.net

Theoretical and Computational Chemistry Investigations of N Cyclohexyl N Methyl 4 Nitrobenzamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of a molecule. For N-cyclohexyl-N-methyl-4-nitrobenzamide, a DFT study would typically be initiated by optimizing the molecule's geometry to find its most stable three-dimensional structure. This involves calculating the electronic energy at various atomic arrangements until a minimum is reached.

Once the optimized geometry is obtained, a frequency calculation is usually performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). From these calculations, a wealth of information about the molecule's electronic structure and stability can be derived. This includes parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

Other reactivity descriptors that can be calculated using DFT include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's tendency to donate or accept electrons in a chemical reaction.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Parameter | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the optimized geometry. | e.g., -950 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | e.g., -7.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | e.g., -2.5 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | e.g., 4.7 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | e.g., 5.8 Debye |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study. No published data is available.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.

For this compound, an MEP analysis would likely reveal a significant negative potential around the oxygen atoms of the nitro group and the carbonyl group, identifying them as primary sites for interaction with electrophiles or hydrogen bond donors. Conversely, positive potential regions might be located around the hydrogen atoms of the cyclohexyl and methyl groups. This analysis is instrumental in understanding intermolecular interactions, such as how the molecule might bind to a biological receptor or interact with solvent molecules.

Conformational Analysis and Energy Landscapes through Computational Methods

The presence of rotatable bonds in this compound—specifically the bonds connecting the cyclohexyl ring to the nitrogen atom and the phenyl ring to the carbonyl group—means that the molecule can exist in various conformations. A conformational analysis is essential to identify the most stable conformer(s) and to understand the energy barriers between different spatial arrangements.

This is typically done by systematically rotating the dihedral angles of the key bonds and calculating the energy of each resulting conformation. The results are often visualized as a potential energy surface or a Ramachandran-like plot, which shows the relative energies of all possible conformations. Identifying the global minimum energy conformation is crucial, as it represents the most populated state of the molecule under normal conditions and is the structure that should be used for further computational analysis. This analysis also provides insights into the molecule's flexibility, which can be important for its biological activity and physical properties.

Molecular Modeling for Understanding Structure-Property Relationships

Molecular modeling encompasses a range of computational techniques used to understand and predict the relationship between a molecule's structure and its properties. For this compound, molecular modeling could be used to correlate its computed electronic and structural features with its potential applications.

For instance, the calculated dipole moment and polarizability could be used to predict its solubility in various solvents. The HOMO-LUMO gap and MEP analysis could provide insights into its potential as a reactive intermediate in organic synthesis or its possible interactions with biological targets. By systematically modifying the structure of the molecule in silico (e.g., by changing the substituent on the phenyl ring) and recalculating its properties, one could establish a quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR). This would allow for the rational design of new molecules with desired characteristics based on the this compound scaffold.

Applications of N Cyclohexyl N Methyl 4 Nitrobenzamide in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Architecturally Complex Molecules

The structure of N-cyclohexyl-N-methyl-4-nitrobenzamide, featuring a nitro group on the aromatic ring, positions it as a valuable intermediate in the synthesis of more elaborate molecular architectures. The nitro group is a versatile functional group that can be readily transformed into an amino group through reduction. This transformation is a cornerstone of synthetic organic chemistry, opening pathways to a wide array of subsequent reactions.

The reduction of the 4-nitro group on the benzamide (B126) ring would yield N-cyclohexyl-N-methyl-4-aminobenzamide. This resulting aromatic amine is a bifunctional molecule, with the amine group providing a site for diazotization followed by Sandmeyer or related reactions, or for the formation of new amide, sulfonamide, or imine bonds. The presence of the tertiary amide functionality, which is generally more stable to hydrolysis than a secondary amide, allows for selective reactions at the newly formed amino group.

For instance, the synthesis of various N-alkyl-arylamines often proceeds from the corresponding nitroarenes through catalytic hydrogenation. nih.gov This established methodology underscores the potential of this compound to serve as a starting material for the synthesis of a variety of substituted aniline (B41778) derivatives, which are themselves key components in the preparation of pharmaceuticals and other fine chemicals. A study on the synthesis of 4-nitro-N-phenylbenzamides, for example, highlights the utility of the 4-nitrobenzoyl chloride precursor in creating a library of related amide compounds. google.com

Precursor in the Development of Functionalized Organic Building Blocks

Organic building blocks are fundamental to the bottom-up construction of complex molecular systems, including supramolecular assemblies and functional materials. chemscene.com this compound can be considered a precursor to a range of functionalized organic building blocks. The reactivity of the nitro group is central to this application.

The conversion of the nitro group to an amino group, as mentioned previously, is the primary step in unlocking its potential as a versatile building block. The resulting N-cyclohexyl-N-methyl-4-aminobenzamide can be further modified. For example, the amino group can be acylated to introduce new functional moieties, or it can be used as a nucleophile in substitution reactions. These modifications allow for the systematic tuning of the molecule's electronic and steric properties.

A relevant example, though for a different but related molecule, is the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, which serves as an intermediate for various pharmaceutically active compounds. uni.lu This highlights a general strategy where a nitro-substituted benzoyl derivative is sequentially functionalized to build up molecular complexity. The development of new building blocks is crucial for advancing organic materials chemistry, enabling the synthesis of novel functional materials with tailored properties. nih.gov The diverse reactivity of nitro compounds makes them ideal starting points for the creation of such building blocks. fishersci.fi

Exploration in Materials Chemistry: Charge-Transfer Complex Formation and Optoelectronic Potential

The electronic properties of this compound, specifically the presence of the electron-withdrawing nitro group on the aromatic ring, suggest its potential for applications in materials chemistry. Nitroaromatic compounds are well-known for their ability to act as electron acceptors in the formation of charge-transfer (CT) complexes. chemdiv.com

A charge-transfer complex is formed when an electron donor molecule interacts with an electron acceptor molecule, resulting in a partial transfer of electronic charge from the donor to the acceptor. This interaction often leads to the appearance of a new absorption band in the UV-visible spectrum. The formation of CT complexes is governed by the energy difference between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. The strongly electron-withdrawing nitro group in this compound lowers the energy of its LUMO, making it a potential candidate for forming CT complexes with suitable electron-rich donor molecules.

The optoelectronic properties of organic materials are heavily influenced by the presence of electron-donating and electron-withdrawing groups. The introduction of one or more nitro groups to an aromatic compound can lead to a bathochromic shift in its absorption spectrum, moving it from the UV to the visible region. This property is of interest for the development of new dyes and pigments. Furthermore, the unique electronic characteristics of nitroaromatics are being explored for applications in optoelectronic devices and for the detection of explosive residues. While specific studies on this compound in this context are not widely reported, the general behavior of nitroaromatic compounds provides a strong rationale for its investigation in the field of materials chemistry.

Coordination Chemistry: this compound as a Ligand Component for Metal Complexes

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The amide group is a well-established functional group for ligand design, capable of coordinating to metal ions in various ways. Typically, coordination occurs through the carbonyl oxygen atom, which is a hard donor, or less commonly, through the nitrogen atom after deprotonation.

This compound possesses a tertiary amide group, which can act as a ligand. The lone pair of electrons on the carbonyl oxygen atom can be donated to a metal center, forming a metal-ligand bond. The steric bulk of the cyclohexyl and methyl groups attached to the nitrogen atom would influence the coordination geometry and the stability of the resulting metal complex.

Research on metal complexes with benzamide and sulfonamide ligands has shown that these molecules can coordinate to a variety of transition metals, leading to complexes with interesting catalytic and biological properties. For example, metal complexes of 2,2′-dithiobisbenzamide have been shown to be effective catalysts for the oxidation of benzyl (B1604629) alcohol. While the nitro group in this compound is not directly involved in coordination, its electron-withdrawing nature can modulate the electron density on the amide group, thereby influencing the strength of the metal-ligand bond. The study of metal amides is a significant area of coordination chemistry, with applications in catalysis and synthesis. The potential of this compound as a ligand in the formation of novel metal complexes warrants further investigation.

Future Research Directions for N Cyclohexyl N Methyl 4 Nitrobenzamide

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of N-substituted benzamides often involves the use of stoichiometric coupling reagents, which can lead to significant waste generation. Future research should prioritize the development of more atom-economical and environmentally benign methods for the synthesis of N-cyclohexyl-N-methyl-4-nitrobenzamide.

Catalytic Amidation: A primary focus should be on catalytic direct amidation reactions. The use of catalysts, such as those based on boric acid or transition metals, can enable the direct coupling of 4-nitrobenzoic acid with N-cyclohexyl-N-methylamine, producing water as the only byproduct. Research into novel catalytic systems, including those employing earth-abundant metals, could lead to more cost-effective and sustainable processes. nih.gov

Green Chemistry Approaches: The principles of green chemistry should guide the development of new synthetic routes. google.com This includes the exploration of solvent-free reaction conditions, such as mechanochemical synthesis, which has been successfully applied to other amides. fishersci.fibldpharm.com Additionally, the use of safer, renewable, or recyclable solvents would significantly improve the environmental footprint of the synthesis. google.com Enzymatic or biocatalytic methods, which offer high selectivity under mild conditions, also present a promising avenue for future investigation. acs.org

| Synthetic Approach | Potential Advantages | Key Research Areas |

| Catalytic Amidation | High atom economy, reduced waste | Development of novel, efficient, and recyclable catalysts |

| Mechanochemistry | Solvent-free, reduced energy consumption | Optimization of reaction conditions and scalability |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme screening and engineering for specific substrates |

| Flow Chemistry | Improved safety, scalability, and control | Reactor design and optimization for continuous production |

In-depth Investigation of Novel Reaction Mechanisms and Pathways

A thorough understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is crucial for optimizing existing processes and discovering new transformations. While studies on the hydrolysis of N-methyl-N-nitrobenzamides in acidic conditions exist, the mechanistic landscape for this specific N,N-disubstituted nitrobenzamide is largely unexplored. google.com

Future research could focus on:

Amide Bond Formation: Detailed kinetic and computational studies can elucidate the precise mechanism of the amidation reaction, whether it proceeds through a direct condensation pathway or involves the in-situ formation of an activated intermediate.

Reactions of the Nitro Group: The nitroaromatic moiety offers a rich platform for further chemical transformations. Mechanistic investigations into the reduction of the nitro group to an amine, a key functional group transformation, would be highly valuable. Understanding the stepwise process and the intermediates involved can allow for better control over the reaction and the selective synthesis of the corresponding aniline (B41778) derivative.

Photochemical Reactivity: The influence of the nitro group on the photochemical stability and reactivity of the molecule warrants investigation. Exploring potential photochemical transformations could unveil novel reaction pathways.

Advanced Characterization Techniques for In-situ Reaction Monitoring

To gain deeper insights into reaction kinetics and mechanisms, the application of advanced in-situ characterization techniques is indispensable. These methods allow for the real-time observation of reactant consumption, intermediate formation, and product generation without the need for sample isolation.

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reactions in real-time. scirp.orgrsc.org By setting up the reaction directly within an NMR tube, it is possible to track the concentration changes of various species, providing valuable kinetic data and helping to identify transient intermediates. chemscene.com This technique could be applied to study both the synthesis of this compound and its subsequent transformations.

Other Spectroscopic Techniques: Other in-situ techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can also provide complementary information about the changes in functional groups throughout a reaction.

| Technique | Information Gained | Potential Application for this compound |

| In-situ NMR | Quantitative concentration data, structural information on intermediates | Studying the kinetics of amide bond formation, monitoring the reduction of the nitro group. |

| In-situ FTIR/Raman | Real-time changes in vibrational modes of functional groups | Observing the disappearance of carboxylic acid and amine groups and the appearance of the amide bond. |

Computational Design and Prediction of New Functional Derivatives with Tailored Chemical Properties

Computational chemistry offers a powerful toolkit for the rational design of new molecules with specific, desired properties, thereby reducing the need for extensive and costly experimental screening. chemeo.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build models that correlate the structural features of this compound derivatives with their chemical or biological activities. nist.govresearchgate.netnih.govnih.gov By systematically modifying the substituents on the cyclohexyl or phenyl rings in silico, it is possible to predict how these changes will affect properties such as reactivity, solubility, or potential biological interactions. researchgate.net

Density Functional Theory (DFT) Calculations: DFT calculations can provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. chemscene.com These calculations can be used to:

Predict reaction pathways and transition state energies, aiding in the elucidation of reaction mechanisms.

Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of new compounds.

Calculate molecular properties such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding the molecule's reactivity and potential applications in materials science.

In Silico Design of Functional Derivatives: By combining QSAR and DFT approaches, researchers can design new derivatives of this compound with tailored properties. For instance, modifications could be designed to enhance its utility as a synthetic intermediate, a building block for functional materials, or a scaffold for biologically active molecules.

| Computational Method | Application | Predicted Properties |

| QSAR | Correlate structure with activity/property | Reactivity, solubility, potential biological activity |

| DFT | Investigate electronic structure and reactivity | Reaction mechanisms, spectroscopic data, molecular orbital energies |

| Molecular Docking | Predict binding affinity to biological targets | Potential as a scaffold for drug design |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-cyclohexyl-N-methyl-4-nitrobenzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves amide bond formation between 4-nitrobenzoyl chloride and N-cyclohexyl-N-methylamine. Key steps include:

- Reagent Selection : Use anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl byproducts.

- Solvent Optimization : Polar aprotic solvents like dichloromethane or THF are preferred for improved solubility and reaction efficiency.

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields high-purity products .

- Data Optimization : Monitor reaction progress via TLC or LC-MS. Yield improvements (>80%) are achievable by adjusting stoichiometry (1.2:1 amine:acyl chloride ratio) and reaction time (4–6 hours).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- NMR : and NMR confirm substitution patterns (e.g., cyclohexyl CH signals at δ 1.2–1.8 ppm) and nitro group presence (aromatic proton deshielding at δ 8.2–8.5 ppm).

- IR : Strong absorption bands at ~1520 cm (NO asymmetric stretch) and ~1650 cm (amide C=O stretch) validate functional groups.

Advanced Research Questions

Q. How do structural modifications (e.g., cyclohexyl vs. aryl substituents) impact the crystallographic packing and stability of N-substituted nitrobenzamides?

- Analysis :

- Packing Efficiency : Bulky cyclohexyl groups introduce steric hindrance, reducing crystal density compared to planar aryl substituents. For example, N-cyclohexyl analogs exhibit larger unit cell volumes (~1200 Å) than N-phenyl derivatives (~900 Å) .

- Intermolecular Interactions : Weak van der Waals forces dominate in cyclohexyl derivatives, while π-π stacking is absent. Hydrogen bonding (amide N–H⋯O=C) stabilizes layered packing motifs .

- Methodological Insight : Use Mercury software to analyze Cambridge Structural Database (CSD) entries for comparative packing trends .

Q. What experimental strategies resolve contradictions in μ-opioid receptor binding data for nitrobenzamide analogs?

- Case Study : Structural analogs like U-47700 (a μ-opioid agonist) show conflicting binding affinities due to stereochemistry (cis/trans isomers) and assay conditions .

- Approaches :

- Chiral Separation : Use chiral HPLC or SFC to isolate enantiomers for individual binding assays.

- Receptor Profiling : Compare radioligand displacement (e.g., -DAMGO) in transfected HEK293 cells vs. native neuronal membranes.

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses, highlighting steric clashes from the nitro group in non-selective analogs .

Q. How can discrepancies in crystallographic refinement parameters (e.g., R-factors) for structurally similar benzamides be addressed?

- Refinement Challenges : Disordered solvent molecules or flexible cyclohexyl groups increase R values (>0.05).

- Solutions :

- Data Quality : Collect high-resolution data (<1.0 Å) to improve electron density maps.

- Constraints : Apply riding hydrogen models and isotropic displacement parameters (U) for disordered regions.

- Software : SHELXL’s TWIN and BASF commands refine twinned crystals, common in nitrobenzamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.